Enhanced DNA Binding Affinity of Topoisomerase I Inhibitor 7 Relative to Furan and Thiophene Analogs
Within a series of heteroarene-fused anthraquinones, the naphtho[2,3-f]indole-3-carboxamide derivative (Compound 8 / Topoisomerase I inhibitor 7) forms more affine complexes with the DNA duplex than its furan and thiophene analogs [1]. This heightened DNA binding translates directly into stronger inhibition of topoisomerase 1-mediated DNA unwinding [1].
| Evidence Dimension | DNA binding affinity and consequent Top1 inhibition |
|---|---|
| Target Compound Data | More affine DNA complex formation and stronger Top1 inhibition |
| Comparator Or Baseline | Furan and thiophene analogs of heteroarene-fused anthraquinones |
| Quantified Difference | Qualitative: 'more affine' and 'stronger inhibition' |
| Conditions | In vitro biochemical assays; DNA duplex binding and Top1-mediated DNA unwinding |
Why This Matters
Superior DNA binding is a direct predictor of enhanced Top1 inhibitory potency, making this compound a more effective tool for disrupting Top1-dependent DNA processes in cellular assays.
- [1] Tikhomirov AS, et al. Amides of pyrrole- and thiophene-fused anthraquinone derivatives: A role of the heterocyclic core in antitumor properties. Eur J Med Chem. 2020;199:112395. View Source
